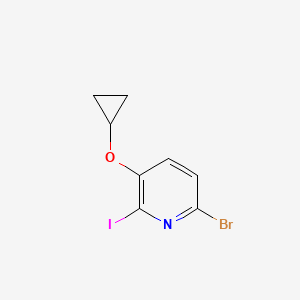

6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine” is a chemical compound with the CAS Number: 1243326-15-9 . It has a molecular weight of 339.96 . The compound is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C8H7BrINO/c9-7-4-3-6 (8 (10)11-7)12-5-1-2-5/h3-5H,1-2H2 . This indicates that the compound contains bromine, iodine, nitrogen, and oxygen atoms, along with a cyclopropyl group.Scientific Research Applications

Synthesis and Characterization

- 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine and related compounds have been synthesized and characterized for various applications. For instance, Kubelka et al. (2013) synthesized 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides, highlighting the utility of bromo-chloro-iodopyridines in nucleoside synthesis without antiviral or cytostatic effects (Kubelka, Slavětínská, Eigner, & Hocek, 2013).

Application in Antibacterial and Antioxidant Agents

- Variya et al. (2019) synthesized a series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives, exhibiting significant antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019).

Molecular Geometry and Crystal Structure

- Rodi et al. (2013) investigated the molecular geometry and crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, providing insights into the solid-state structure and intermolecular interactions (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).

Synthesis of Quinazolinone Derivatives

- Garlapati et al. (2012) synthesized 6-Halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives and studied their amination reactions, providing a basis for further chemical transformations (Garlapati, Pottabathini, Gurram, Chaudhary, Chunduri, & Patro, 2012).

Application in Organometallic Chemistry

- Melaimi et al. (2004) developed 2,6-bis-(methylphospholyl)pyridine ligands and their cationic Pd(II) and Ni(II) complexes, highlighting their application in the palladium-catalyzed synthesis of arylboronic esters (Melaimi, Thoumazet, Ricard, & Floch, 2004).

Magnesiation of Pyridine N-oxides

- Duan et al. (2009) demonstrated the magnesiation of iodo- or 2-bromopyridine N-oxides, which was applied to the total synthesis of caerulomycins E and A (Duan, Ma, Zhang, & Zhang, 2009).

Formation of Halogen-Bonded Dimers

- Oburn et al. (2015) reported on the formation of self-complementary halogen-bonded dimers in iodo- and bromo-phenylethynylpyridines, offering insights into halogen bonding in solid-state structures (Oburn, Bowling, & Bosch, 2015).

Safety and Hazards

The safety data sheet for a similar compound, “6-Bromo-3-pyridinecarboxaldehyde”, indicates that it may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name |

6-bromo-3-cyclopropyloxy-2-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrINO/c9-7-4-3-6(8(10)11-7)12-5-1-2-5/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLJHPIILSBOCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(N=C(C=C2)Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2354593.png)

![6-(4-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2354596.png)

![2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2354597.png)

![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine](/img/structure/B2354599.png)

![Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate](/img/structure/B2354601.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-chlorobenzyl)acetamide](/img/structure/B2354607.png)

![N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2354609.png)